![molecular formula C21H20ClN3O2 B2943849 1-(4-chlorophenyl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cyclopentanecarboxamide CAS No. 899985-09-2](/img/structure/B2943849.png)
1-(4-chlorophenyl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cyclopentanecarboxamide
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Description
1-(4-chlorophenyl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C21H20ClN3O2 and its molecular weight is 381.86. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research on related chemical structures has led to the development of innovative synthesis methods and detailed characterization of similar compounds. For instance, the work by Özer et al. (2009) on the synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including phenyl and various chlorophenyl substituents, contributes to the chemical understanding and potential applications of structurally similar compounds. These derivatives were thoroughly characterized by elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy, providing a foundation for further exploration of related chemical entities (Özer, Arslan, VanDerveer, & Külcü, 2009).
Anticonvulsant and Antimicrobial Activities
Several studies have evaluated the biological activities of compounds structurally related to "1-(4-chlorophenyl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cyclopentanecarboxamide," shedding light on their potential applications. For example, the crystal structures of three anticonvulsant enaminones were determined by Kubicki, Bassyouni, & Codding (2000), providing insights into their hydrogen bonding and potential for medical application. This research highlights the structural features that could influence the biological activities of related compounds (Kubicki, Bassyouni, & Codding, 2000). Furthermore, Desai, Dodiya, & Shihora (2011) synthesized a series of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides, demonstrating their potential as antimicrobial agents. This work contributes to the understanding of the antimicrobial potential of compounds with similar structural frameworks (Desai, Dodiya, & Shihora, 2011).
Molecular Docking Studies
The exploration of the molecular interactions and docking studies of related compounds provides valuable insights into their potential as therapeutic agents. Katariya, Vennapu, & Shah (2021) conducted a synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines, which included chlorophenyl substituents, as anticancer and antimicrobial agents. The docking studies offered promising results for the utilization of these compounds to overcome microbial resistance, indicating the potential for similar compounds to be explored for their therapeutic relevance (Katariya, Vennapu, & Shah, 2021).
properties
IUPAC Name |
1-(4-chlorophenyl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2/c22-15-9-7-14(8-10-15)21(11-3-4-12-21)20(27)23-13-18-16-5-1-2-6-17(16)19(26)25-24-18/h1-2,5-10H,3-4,11-13H2,(H,23,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQXIHKBIQQAPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3=NNC(=O)C4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cyclopentanecarboxamide |
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